![molecular formula C24H25NO5 B2449645 (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 1164557-39-4](/img/structure/B2449645.png)
(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.466. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Applications
Benzylidene Derivatives and Antioxidant Activity : Compounds with benzylidene motifs, such as butylated hydroxytoluene (BHT), have been extensively studied for their antioxidant properties. BHT, a derivative with tert-butyl groups, is used ubiquitously in food, cosmetics, pharmaceuticals, and other products due to its ability to prevent oxidative degradation (Schmidtkunz, Küpper, Weber, Leng, & Kolossa-Gehring, 2020). This suggests that compounds with similar tert-butyl groups and benzylidene frameworks could have potential applications as antioxidants in various industries.
Biomonitoring and Environmental Health
Human Exposure to Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants like BHT highlight the importance of biomonitoring to understand human exposure levels. These compounds, found in consumer products, have raised concerns regarding their safety and potential health impacts, emphasizing the need for continuous monitoring and evaluation of similar compounds in the environment (Wang & Kannan, 2019).
Metabolism and Excretion Studies
Metabolism of Fragrance Compounds : Research on the metabolism and excretion of fragrance compounds structurally related to benzylidene derivatives provides insights into how the human body processes these chemicals. For instance, the metabolism of lysmeral, a fragrance with tert-butylbenzyl components, has been studied to identify biomarkers of exposure and understand excretion kinetics (Scherer et al., 2017). Such studies are crucial for assessing the safety and environmental impact of new chemical entities.
Potential for Drug Development
Novel Drug Candidates : Research into the disposition and metabolism of compounds with complex structures, including benzofuran derivatives, sheds light on their potential as drug candidates. Studies on compounds like SB-649868, an orexin receptor antagonist, demonstrate the intricate balance between efficacy and safety in drug development, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of new compounds (Renzulli et al., 2011).
properties
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-24(2,3)17-6-4-16(5-7-17)14-21-22(26)19-9-8-18(15-20(19)30-21)29-23(27)25-10-12-28-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZJNXUMHFOSF-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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